(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

Catalog No.
S14578830
CAS No.
M.F
C9H11BBrClO2
M. Wt
277.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

Product Name

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid

IUPAC Name

(3-bromo-2-chloro-5-propan-2-ylphenyl)boronic acid

Molecular Formula

C9H11BBrClO2

Molecular Weight

277.35 g/mol

InChI

InChI=1S/C9H11BBrClO2/c1-5(2)6-3-7(10(13)14)9(12)8(11)4-6/h3-5,13-14H,1-2H3

InChI Key

DLISWMYIQIEORJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Br)C(C)C)(O)O

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with bromine and chlorine atoms, as well as an isopropyl group. This compound is often utilized in organic synthesis, particularly in cross-coupling reactions, due to the reactivity of the boronic acid moiety. Its unique structure allows for various modifications and applications in medicinal chemistry and materials science.

  • Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid reacts with an aryl halide in the presence of a palladium catalyst to form biaryl compounds. The bromine and chlorine substituents can be replaced by other nucleophiles, facilitating the formation of carbon-carbon bonds.
  • Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution, allowing for further functionalization of the compound.
  • Acid-Base Reactions: The boronic acid can act as a weak acid, participating in proton transfer reactions under certain conditions.

While specific biological activities of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid are not extensively documented, boronic acids in general have been shown to exhibit various biological properties, including:

  • Antiviral Activity: Some boronic acids have been found to inhibit viral proteases, making them potential candidates for antiviral drug development.
  • Anticancer Properties: Certain derivatives of boronic acids have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms.

The specific activity of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid would require further investigation through pharmacological studies.

The synthesis of (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid typically involves several steps:

  • Preparation of Starting Materials: The synthesis may begin with commercially available halogenated phenols or related compounds.
  • Borylation: A common method involves the reaction of the corresponding aryl halide with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
  • Functionalization: The introduction of the isopropyl group can be achieved through alkylation reactions or other synthetic routes that allow for selective substitution on the aromatic ring.

(3-Bromo-2-chloro-5-isopropylphenyl)boronic acid has several applications in:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules through cross-coupling reactions.
  • Pharmaceutical Development: Due to its potential biological activities, it may be explored as a precursor for drug candidates targeting various diseases.
  • Materials Science: Boronic acids are used in creating polymers and materials with specific properties, such as responsiveness to environmental changes.

Interaction studies involving (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid would typically focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential use in medicinal chemistry and material science. For example:

  • Reactivity with Amines: Investigating how this compound reacts with primary or secondary amines could yield new amine derivatives useful in pharmaceuticals.
  • Complex Formation: Studies on how it interacts with metal catalysts can provide insights into optimizing catalytic reactions involving this boronic acid.

Several compounds share structural similarities with (3-Bromo-2-chloro-5-isopropylphenyl)boronic acid. Here are some notable examples:

Compound NameStructureUnique Features
(3-Bromo-5-fluorophenyl)boronic acidStructureContains fluorine instead of chlorine, affecting its electronic properties.
(3-Bromo-2-chloro-5-(trifluoromethoxy)phenyl)boronic acidStructureFeatures trifluoromethoxy group, enhancing solubility and reactivity.
4-Bromo-2-(isopropoxy)phenylboronic acid-Contains an isopropoxy group instead of isopropyl, altering its solubility and reactivity profile.

These compounds highlight the versatility of boronic acids in organic synthesis while showcasing how slight modifications can lead to significant changes in properties and reactivity.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

275.97240 g/mol

Monoisotopic Mass

275.97240 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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